molecular formula C8H16N2 B1474651 N-(azetidin-3-ylmethyl)cyclobutanamine CAS No. 1566657-06-4

N-(azetidin-3-ylmethyl)cyclobutanamine

Cat. No.: B1474651
CAS No.: 1566657-06-4
M. Wt: 140.23 g/mol
InChI Key: OUWKBKCNBDJIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(azetidin-3-ylmethyl)cyclobutanamine is a chemical compound that features a unique structure combining an azetidine ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-ylmethyl)cyclobutanamine typically involves the alkylation of azetidine with cyclobutanamine. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or cyclobutanes.

Mechanism of Action

The mechanism of action of N-(azetidin-3-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Properties

CAS No.

1566657-06-4

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)cyclobutanamine

InChI

InChI=1S/C8H16N2/c1-2-8(3-1)10-6-7-4-9-5-7/h7-10H,1-6H2

InChI Key

OUWKBKCNBDJIRD-UHFFFAOYSA-N

SMILES

C1CC(C1)NCC2CNC2

Canonical SMILES

C1CC(C1)NCC2CNC2

Origin of Product

United States

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